molecular formula C13H23NO5 B2956133 2-(1-Methoxycyclopentyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid CAS No. 1998992-03-2

2-(1-Methoxycyclopentyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid

Cat. No.: B2956133
CAS No.: 1998992-03-2
M. Wt: 273.329
InChI Key: DXWRMCNZBMIKBJ-UHFFFAOYSA-N
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Description

This compound is a Boc (tert-butoxycarbonyl)-protected amino acid derivative featuring a methoxy-substituted cyclopentyl group. The Boc group serves as a protective moiety for amines in organic synthesis, particularly in peptide chemistry. The methoxycyclopentyl substituent may influence solubility, steric hindrance, and conformational flexibility, impacting its utility in drug design or intermediate synthesis.

Properties

IUPAC Name

2-(1-methoxycyclopentyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO5/c1-12(2,3)19-11(17)14-9(10(15)16)13(18-4)7-5-6-8-13/h9H,5-8H2,1-4H3,(H,14,17)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXWRMCNZBMIKBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C(=O)O)C1(CCCC1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Methoxycyclopentyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid typically involves multiple steps, starting with the formation of the cyclopentyl core. The cyclopentyl ring is first functionalized with a methoxy group, followed by the introduction of the carboxylic acid moiety. The final step involves the tert-butoxycarbonylation of the amino group.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong bases.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of various substituted cyclopentyl derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound may be used to study enzyme inhibition or as a probe to investigate biological pathways.

Medicine: Potential medicinal applications include the development of new pharmaceuticals. Its structural features may be exploited to design drugs with specific biological activities.

Industry: In the chemical industry, this compound can be used in the production of specialty chemicals, agrochemicals, and materials.

Mechanism of Action

The mechanism by which 2-(1-Methoxycyclopentyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological context.

Comparison with Similar Compounds

2-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]cyclopentane-1-carboxylic Acid (CAS: 1496952-31-8)

  • Structural Differences: Replaces the methoxycyclopentyl group with a Boc-aminomethyl-substituted cyclopentane.
  • Key Properties :
    • The Boc group is directly attached to a methylene bridge on the cyclopentane, reducing steric hindrance compared to the target compound.
    • Likely exhibits enhanced solubility in polar solvents due to the carboxylic acid group.
  • Applications : Used in peptide synthesis as a constrained cyclic intermediate .

2-(2-Bicyclo[2.2.1]heptanyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic Acid (CAS: 182292-11-1)

  • Structural Differences : Substitutes cyclopentyl with a bicyclo[2.2.1]heptane group.
  • Key Properties: Molecular Formula: C₁₄H₂₃NO₄ vs. hypothetical C₁₄H₂₅NO₅ for the target compound. Density: 1.169 g/cm³ (predicted) . pKa: 3.94 (predicted), suggesting similar acidity to the target compound.

(2S)-2-((Tert-Butoxycarbonyl)Amino)-2-(3-Hydroxyadamantan-1-Yl)Acetic Acid (CAS: 361442-00-4)

  • Structural Differences : Adamantane core replaces cyclopentyl, with a hydroxyl group.
  • Key Properties :
    • Molecular Weight : ~347.4 g/mol (estimated), higher than the target compound due to the adamantyl group.
    • Lipophilicity : Adamantane significantly increases hydrophobicity, enhancing blood-brain barrier penetration.
  • Applications : Utilized in antiviral and central nervous system (CNS)-targeting drug candidates .

2-(Boc-amino)-2-(1,2,3,4-tetrahydro-2-naphthyl)acetic Acid (CAS: 936214-27-6)

  • Structural Differences : Tetralin (tetrahydronaphthyl) group instead of cyclopentyl.
  • Key Properties: Molecular Formula: C₁₈H₂₃NO₄ (corrected from evidence error), with aromaticity influencing π-π stacking interactions. Solubility: Lower than the target compound due to the bulky tetralin group.
  • Applications : Intermediate in synthesizing kinase inhibitors .

2-(Boc-aminomethyl)phenylacetic Acid (CAS: 40851-66-9)

  • Structural Differences : Phenyl ring replaces cyclopentyl.
  • Key Properties :
    • Electronic Effects : Aromatic ring introduces resonance stabilization, altering reactivity in electrophilic substitution.
    • Melting Point : Higher than aliphatic analogs due to crystalline packing.
  • Applications: Common in non-peptidic protease inhibitor scaffolds .

Data Table: Comparative Properties of Analogs

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituent pKa (Predicted) Applications
Target Compound (Hypothetical) N/A C₁₄H₂₅NO₅ 299.36 Methoxycyclopentyl ~4.0 Peptide synthesis, drug design
2-[[(Boc-amino)methyl]cyclopentane] Acid 1496952-31-8 C₁₃H₂₁NO₅ 271.31 Cyclopentane N/A Intermediate synthesis
Bicyclo[2.2.1]heptanyl Analog 182292-11-1 C₁₄H₂₃NO₄ 269.34 Bicyclo[2.2.1]heptane 3.94 Rigid scaffold for drug design
3-Hydroxyadamantyl Analog 361442-00-4 C₁₇H₂₇NO₅ 347.40 Adamantane N/A CNS-targeting therapeutics
Tetralin-Substituted Analog 936214-27-6 C₁₈H₂₃NO₄ 329.38 Tetralin N/A Kinase inhibitors
Phenylacetic Acid Analog 40851-66-9 C₁₂H₁₅NO₄ 237.25 Phenyl N/A Protease inhibitors

Research Findings and Implications

Steric and Conformational Effects :

  • The methoxycyclopentyl group in the target compound offers moderate steric hindrance compared to adamantane (bulkier) or phenyl (planar) groups. This balance may optimize receptor binding in drug design.
  • Bicyclic frameworks (e.g., bicyclo[2.2.1]heptane) enhance conformational rigidity, favoring entropy-driven binding .

Solubility and Bioavailability :

  • Hydrophilic substituents (e.g., hydroxyl in ) improve aqueous solubility, whereas adamantane and tetralin groups increase lipophilicity. The methoxy group in the target compound may offer a middle ground.

Synthetic Utility :

  • Boc-protected analogs are universally employed in solid-phase peptide synthesis (SPPS) due to their stability under basic conditions and ease of deprotection with trifluoroacetic acid .

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